molecular formula C11H6Cl2N2 B1202646 Fenpiclonil CAS No. 74738-17-3

Fenpiclonil

Cat. No. B1202646
CAS RN: 74738-17-3
M. Wt: 237.08 g/mol
InChI Key: FKLFBQCQQYDUAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fenpiclonil and its derivatives are synthesized through various chemical processes that modify the phenylpyrrole structure to enhance its fungicidal activity and systemic properties. For instance, acidic derivatives of fenpiclonil have been synthesized to improve its systemicity and fungicidal activity against specific pathogens like Eutypa lata (Chollet et al., 2005). These modifications also explore the phloem mobility of the fungicide, making it more effective in reaching and acting on the target fungi within the plant system.

Molecular Structure Analysis

The molecular structure of fenpiclonil includes a phenylpyrrole backbone with specific halogenated phenyl and nitrile groups that contribute to its fungicidal properties. The structural modifications, like adding a methyl group or changing the position of the carboxyl group, significantly impact its activity and mobility within plants, as demonstrated in various studies focusing on its derivatives (Chollet et al., 2004).

Chemical Reactions and Properties

Fenpiclonil interacts with fungal cells by inhibiting the incorporation of glucose and mannose into fungal macromolecules, a process critical for fungal growth and reproduction. This specificity towards fungal biochemistry underpins its selectivity and effectiveness as a fungicide (Jespers & Waard, 1994).

Physical Properties Analysis

The physical properties of fenpiclonil, such as solubility, stability, and volatility, are crucial for its application and effectiveness in agricultural settings. While specific details on these properties are not directly covered in the provided references, they are inherently related to its chemical structure and play a significant role in its formulation and delivery as a fungicide.

Chemical Properties Analysis

Fenpiclonil's chemical properties, including its reactivity with other substances and degradation mechanisms in the environment, have been studied to understand its persistence and eco-toxicological impact. The degradation of fenpiclonil in aquatic environments through reactions with active oxidants like singlet oxygen and hydroxyl radicals highlights its environmental fate and the reduction of toxicity over time, underscoring the importance of considering eco-toxicity in its application (Yang et al., 2020).

Scientific Research Applications

1. Synthesis and Phloem Mobility of Acidic Derivatives of Fenpiclonil

  • Summary of Application: A series of derivatives of the phenylpyrrole fungicide fenpiclonil was synthesized, in which a carboxyl group was present at various sites of this non-phloem mobile molecule . The research aimed to improve the phloem mobility of fenpiclonil, which is a fungicide developed by Ciba-Geigy (now Syngenta) for seed treatment in cereals .
  • Methods of Application: The researchers synthesized various acidic derivatives of fenpiclonil and tested their phloem mobility using the Kleier model . One of these molecules, N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole, was tested as a phloem-mobile pesticide in the Ricinus system .
  • Results: The N-substituted derivatives were predicted to be moderately phloem mobile, especially the N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole . This compound was indeed mobile in the sieve tubes and was not degraded to fenpiclonil in the phloem sap under the experimental conditions .

2. Use of D-glucose–fenpiclonil Conjugate as a Potent and Specific Inhibitor of Sucrose Carriers

  • Summary of Application: The D-glucose–fenpiclonil conjugate (D-GFC) was synthesized and studied for its properties as a specific inhibitor of sucrose carriers . This large amphiphilic glucoside exhibited an extremely low phloem systemicity .
  • Methods of Application: The researchers compared the effect of D-GFC on 0.5 mM [14C]sucrose (Suc), 3-O-[3H]methylglucose, and [3H]glutamine uptake by cotyledon tissues with that of p-chloromercuribenzenesulfonic acid (PCMBS) . They also tested the effect of D-GFC on active Suc uptake by Vicia faba leaf tissues and by Saccharomyces cerevisiae cells transformed with AtSUC2 .
  • Results: D-GFC dramatically inhibited H+–Suc symport at the same concentrations as PCMBS (0.5 and 1 mM), but unlike the thiol reagent, it did not affect 3-O-methylglucose and glutamine transport . It was found to be a potent inhibitor of Suc uptake from the endosperm and of Suc phloem loading .

Safety And Hazards

Fenpiclonil is harmful if inhaled and is very toxic to aquatic life . It is recommended to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised when handling Fenpiclonil .

Future Directions

The challenge for the future is to develop agrochemicals that are effective, with a high degree of selectivity, environmental friendliness, a low use rate, and cost‐effectiveness . Cutting‐edge developments in natural product chemistry, asymmetric synthesis, and rational drug design, as well as an increasing knowledge of the mechanisms, are expected to play a crucial role in the future development of agrochemicals like Fenpiclonil .

properties

IUPAC Name

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFBQCQQYDUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0036633
Record name Fenpicionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenpiclonil

CAS RN

74738-17-3
Record name Fenpiclonil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74738-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpiclonil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpicionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENPICLONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4.0 g of 3-trifluoromethyl-4-(2,3-dichlorophenyl)-pyrrole, 21 ml of 25% aqueous ammonia and 40 ml of dioxane are stirred for 26 hours at 180° C. in an autoclave. After cooling to room temperature, the reaction mixture is filtered, and the clear filtrate is concentrated by evaporation. The residue is taken up in ethyl acetate, washed with water and subsequently with diluted sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue is caused to crystallise by the addition of hexane; it is then filtered off and dried to thus obtain 3.4 g (100% of theory) of 4-(2,3-dichlorophenyl)-3-cyanopyrrole having a melting point of 150° C.
Name
3-trifluoromethyl-4-(2,3-dichlorophenyl)-pyrrole
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.2 g of the 3-(2,3-dichlorophenacylamino)acrylonitrile obtained in (a) are reacted in 50 ml of ethanol with 0.5 g of sodium ethylate as described in Example P5(b), affording the title compound in quantitative yield. Melting point: 150°-152° C.
Name
3-(2,3-dichlorophenacylamino)acrylonitrile
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.1 g of the free 4-(2,3-dichlorophenyl)pyrrole-3-carboxylic acid obtained in (b) are dissolved in 30 ml of ethanol. The solution is made alkaline with concentrated ammonia and then evaporated to dryness. The residue is dissolved in 50 ml of ethanol. NH3 gas is added (20 atm) to this solution at room temperature in an autoclave and the reaction mixture is kept for 15 hours at 220° C. The reaction mixture, which has cooled to room temperature, is poured into ice/HCl, the precipitate is isolated by filtration and dried at 60° C. The resultant powder is heated with 17 g of polyphosphoric acid in an open vessel at 180° C., the hot mixture is dropped onto ice, made alkaline with NaOH and extracted with ethyl acetate. The combined extracts are concentrated by evaporation and the residue is purified by column chromatography (silica gel; elution with a 4:1 mixture of toluene/ethyl acetate), affording 4-(2,3-dichlorophenyl)-3-cyanopyrrole of m.p. 148°-150° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3.2 g of the 3-hydroxyiminomethyl-4-(2,3-dichlorophenyl)pyrrole obtained in (b) are kept for 5 hours at c. 100° C. in 50 ml of acetic anhydride, then cooled to room temperature, poured into ice/NaOH, and the resultant mixture is stirred for 2 hours. The precipitate is dissolved in ethyl acetate, washed with water, the exter phase is dried over magnesium sulfate. The residue is purified by column chromatography (silica gel; elution with a 4:1 mixture of toluence/ethyl acetate). Melting point: 149°-151° C.
Name
3-hydroxyiminomethyl-4-(2,3-dichlorophenyl)pyrrole
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

20.0 g of 2,3-dichlorophenacylamine hydrochloride and 10.0 g of 3-dimethylaminoacrylonitrile are heated for 1 hour under reflux in 300 ml of ethanol. Then an ethanolic solution of sodium ethylate, prepared from 2.1 g of sodium and 30 ml of ethanol, is rapidly added dropwise and the reaction mixture is stirred for another 10 minutes under reflux. The reaction mixture is cooled to room temperature and then poured into ice/hydrochloric acid and the resultant mixture is stirred for 11/2 hours. The precipitate is isolated by filtration, washed with water and dried, affording 15.4 g (78% of theory) of title compound with a melting point of 152°-154° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
P Leroux, C Lanen, R Fritz - Pesticide Science, 1992 - Wiley Online Library
… were simultaneously resistant to fenpiclonil, iprodione and … were not resistant to fenpiclonil and tolclofos‐methyl. The … antagonized the fungitoxicity of fenpiclonil and iprodione in a …
Number of citations: 91 onlinelibrary.wiley.com
ABK Jespers, LC Davidse, MA Dewaard - Pesticide Biochemistry and …, 1993 - Elsevier
… Fenpiclonil (CGA 142705) is the first commercially … In this report, we described the effect of fenpiclonil on several … At a low inhibitory concentration, fenpiclonil did not immediately …
Number of citations: 39 www.sciencedirect.com
JF Chollet, F Rocher, C Jousse… - Pest Management …, 2004 - Wiley Online Library
… A series of derivatives of the phenylpyrrole fungicide fenpiclonil was synthesized in which a … The compound was indeed mobile in the sieve tubes and was not degraded to fenpiclonil in …
Number of citations: 65 onlinelibrary.wiley.com
H Wu, S Marhadour, ZW Lei, É Dugaro… - Journal of …, 2017 - academic.oup.com
Until now, specific inhibitors of sucrose carriers were not available. This led us to study the properties of the recently synthesized D-glucose–fenpiclonil conjugate (D-GFC). This large …
Number of citations: 10 academic.oup.com
JF Chollet, F Rocher, C Jousse… - Pest Management …, 2005 - Wiley Online Library
A new acidic derivative of the fungicide fenpiclonil was synthesized containing a methyl group on the alpha‐position of the carboxyl function of N‐carboxymethyl‐3‐cyano‐4‐(2,3‐…
Number of citations: 38 onlinelibrary.wiley.com
H Schoonbeek, G Del Sorbo… - Molecular Plant …, 2001 - Am Phytopath Society
… results in increased sensitivity to resveratrol and fenpiclonil indicates that BcatrB has a rela… fenpiclonil is derived from the antibiotic pyrrolnitrin, the activity of BcatrB toward fenpiclonil …
Number of citations: 252 apsjournals.apsnet.org
NB Turan, S Bakirdere - Rapid Communications in Mass …, 2021 - Wiley Online Library
Rationale Pesticides are a group of micropollutants that persist for a long time in the environment and pose threats to life. Much effort has been devoted to developing pre‐concentration …
BK Jespers, MA Dewaard - Pesticide Biochemistry and Physiology, 1994 - Elsevier
… Fenpiclonil is a phenylpyrrole fungicide used for control of … This was not observed with a less fenpiclonil-sensitive … the target site of fenpiclonil, since fenpiclonil neither inhibited glycan …
Number of citations: 7 www.sciencedirect.com
RD Welsh - Proceedings of the New Zealand Plant Protection …, 1996 - nzpps.org
… in disease control where fenpiclonil was used either … fenpiclonil treatments while the benomyl treatment had considerably higher (P<0.05) numbers of stems infected than the fenpiclonil …
Number of citations: 8 nzpps.org
ABK Jespers, MA De Waard - Pesticide science, 1995 - Wiley Online Library
The phenylpyrrole fungicide fenpiclonil inhibited the metabolism of glucose in mycelium of Fusarium sulphureum Schlecht at a concentration which only slightly inhibited mycelial …
Number of citations: 36 onlinelibrary.wiley.com

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